[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
Overview
Description
[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexane backbone: This involves the coupling of appropriate phenyl-substituted intermediates under controlled conditions.
Introduction of functional groups: The amino and hydroxy groups are introduced through selective reactions, ensuring the correct stereochemistry.
Protection and deprotection steps: The tert-butyloxycarbonyl (Boc) group is used to protect the amino group during the synthesis and is later removed under acidic conditions.
Formation of the succinate salt: The final step involves the reaction of the compound with succinic acid to form the succinate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing advanced purification methods such as chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can prevent substrate binding and subsequent catalysis.
Modulation of receptor function: Interaction with cell surface receptors can trigger signaling pathways that result in physiological changes.
Comparison with Similar Compounds
Compared to other similar compounds, [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt stands out due to its unique stereochemistry and functional groups. Similar compounds include:
[2S,3S,5S]-2-Amino-3-hydroxy-1,6-diphenylhexane: Lacks the Boc protection and succinate salt formation.
[2S,3S,5S]-2-Amino-3-hydroxy-5-methylamino-1,6-diphenylhexane: Contains a different substituent on the amino group.
These differences contribute to variations in their chemical reactivity and biological activity, making This compound a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUGSIJUKRRJL-OCIDDWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
183388-64-9 | |
Record name | 1,1-Dimethylethyl N-[(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate butanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183388-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-84-4 | |
Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256328-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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